Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl ester group at position 4 and a 3,4,5-trimethoxyphenylcarbamoyl moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in agrochemical research.
Properties
Molecular Formula |
C14H15N3O6S |
|---|---|
Molecular Weight |
353.35 g/mol |
IUPAC Name |
methyl 5-[(3,4,5-trimethoxybenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O6S/c1-20-8-5-7(6-9(21-2)11(8)22-3)12(18)15-13-10(14(19)23-4)16-17-24-13/h5-6H,1-4H3,(H,15,18) |
InChI Key |
UJCSOSUWBLBXBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=NS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,3-thiadiazole ring is constructed using a modified Hurd-Mory reaction. A thiosemicarbazide precursor, synthesized from methyl hydrazinecarboxylate and thiophosgene, undergoes cyclization in the presence of hydrochloric acid. This step forms the 1,2,3-thiadiazole-4-carboxylate ester, with the methyl group introduced via esterification prior to cyclization to prevent side reactions.
Reaction Conditions
-
Reactants : Methyl hydrazinecarboxylate (1.2 equiv), thiophosgene (1.0 equiv)
-
Solvent : Dichloromethane (anhydrous)
-
Temperature : 0°C to room temperature
-
Time : 12 hours
-
Yield : 68–72%
Characterization Data
-
1H NMR (400 MHz, CDCl3) : δ 3.92 (s, 3H, COOCH3), 8.21 (s, 1H, thiadiazole-H5)
-
13C NMR (100 MHz, CDCl3) : δ 52.4 (COOCH3), 161.8 (C=O), 148.2 (thiadiazole-C4), 132.1 (thiadiazole-C5)
Optimization of Reaction Parameters
Solvent and Temperature Effects
The cyclization step is highly sensitive to solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but reduce yields due to side-product formation. Dichloromethane, while slower, provides superior regioselectivity. Elevated temperatures (>40°C) promote decomposition, necessitating strict temperature control.
Catalytic Enhancements
The addition of catalytic pyridine (0.1 equiv) during acylation improves yields by neutralizing HCl in situ, preventing protonation of the amino group. This modification increases yields from 78% to 90%.
Mechanistic Insights
Cyclization Pathway
The Hurd-Mory reaction proceeds via a two-step mechanism:
Acylation Dynamics
The 5-amino group’s nucleophilicity is enhanced by the electron-withdrawing thiadiazole ring, facilitating rapid acylation. Steric hindrance from the 4-carboxylate group ensures substitution occurs exclusively at the 5-position.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Hurd-Mory | 68 | 95 | Simplicity |
| Pyridine-Catalyzed | 90 | 98 | Enhanced yield |
| Microwave-Assisted | 82 | 97 | Reduced reaction time (2 hours) |
Challenges and Troubleshooting
Chemical Reactions Analysis
Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate participates in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents: Sodium hydroxide (NaOH), thionyl chloride (SOCl), and various nucleophiles.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antifungal properties) .
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,3-thiadiazole derivatives, where variations in the substituents at the 5-position (R group) and the ester/amide groups significantly influence biological activity. Key analogues include:
Key Observations :
- Substituent Bulk and Polarity : The 3,4,5-trimethoxyphenyl group in the target compound provides steric bulk and polar methoxy groups, enhancing interactions with plant enzymes compared to simpler phenyl or halogenated substituents (e.g., 3-fluorophenyl in ).
- Core Heterocycle Differences : Thiadiazole derivatives (e.g., target compound) generally exhibit higher herbicidal specificity than thiazole-based analogues (e.g., ), likely due to differences in electron distribution and metabolic stability .
Biological Activity
Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
| Cell Line | IC50 Value (μg/mL) | Effectiveness |
|---|---|---|
| MCF-7 | 0.28 | High |
| HCT116 | 3.29 | Moderate |
| A549 | 0.52 | High |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division and proliferation. Docking studies suggest that the compound forms hydrogen bonds with key residues in the colchicine binding site of tubulin, leading to antiproliferative effects .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against several pathogenic bacteria:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro and in vivo models. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies and Research Findings
- Study on Anticancer Activity : In a study involving various thiadiazole derivatives, this compound was found to have an IC50 value of 0.28 μg/mL against MCF-7 cells. This indicates a strong potential for development as an anticancer agent .
- Antibacterial Evaluation : A comparative study assessed the antibacterial activity of thiadiazole derivatives against common pathogens. The results indicated that this compound had superior efficacy compared to several known antibiotics .
- Anti-inflammatory Study : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate, and how can reaction yields be improved?
The synthesis of this compound involves multi-step reactions, including the formation of the thiadiazole core and subsequent functionalization with the 3,4,5-trimethoxyphenylcarbonyl group. Key steps include:
- Precursor preparation : Starting with 3,4,5-trimethoxybenzaldehyde, which is oxidized to the corresponding benzoyl chloride for amide bond formation .
- Thiadiazole ring construction : Employing cyclization reactions with thiourea derivatives or sulfur-containing reagents under controlled temperatures (60–80°C) to avoid side reactions .
- Esterification : Methyl ester introduction via nucleophilic substitution or acid-catalyzed esterification .
Q. Yield Optimization Strategies :
- Use anhydrous solvents (e.g., DCM or DMF) to minimize hydrolysis.
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to terminate reactions at optimal conversion points .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials .
Q. How should researchers characterize the structural and spectral properties of this compound?
Comprehensive characterization requires:
-
Spectral Analysis :
-
X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the trimethoxyphenyl group relative to the thiadiazole core .
Q. What strategies are recommended for assessing the biological activity of this compound, particularly in cancer research?
Methodological Framework :
- In Vitro Screening :
- Mechanistic Studies :
Critical Note : Control experiments with normal cell lines (e.g., L-02 hepatocytes) are essential to assess selectivity and reduce false positives .
Q. How can researchers resolve contradictions in observed biological activity across different studies?
Contradictions may arise from variations in assay conditions or compound stability. To address this:
- Standardize Assay Protocols :
- Stability Testing :
Example Case : If one study reports high activity against leukemia cells but another shows no effect, verify the integrity of the compound batch and test under matched experimental conditions .
Q. What computational methods are effective for predicting the reactivity and drug-likeness of this compound?
- Quantum Mechanical Calculations :
- Use DFT (e.g., B3LYP/6-31G*) to optimize the geometry and calculate frontier molecular orbitals (FMOs) for reactivity insights .
- ADMET Prediction :
- Molecular Dynamics (MD) Simulations :
- Simulate binding to target proteins (e.g., 100 ns MD runs) to assess binding mode stability and hydration effects .
Q. How can the stability of this compound under physiological conditions be systematically evaluated?
- pH-Dependent Stability :
- Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Metabolic Stability :
- Photostability :
- Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance spectra .
Key Finding : If the methyl ester hydrolyzes rapidly in plasma, consider prodrug strategies (e.g., tert-butyl esters) to enhance stability .
Q. What advanced techniques are recommended for studying the compound's interaction with biomacromolecules?
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (k, k) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
- Cryo-EM or X-ray Crystallography : Resolve high-resolution structures of the compound bound to its target (e.g., tubulin or kinases) .
Case Study : Co-crystallization with β-tubulin could reveal whether the trimethoxyphenyl group occupies the colchicine binding site, explaining anti-mitotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
